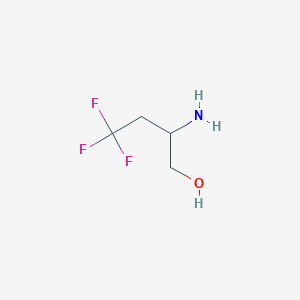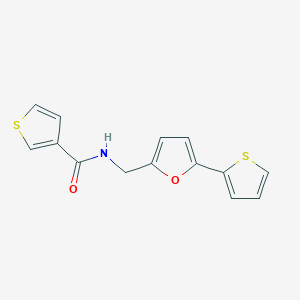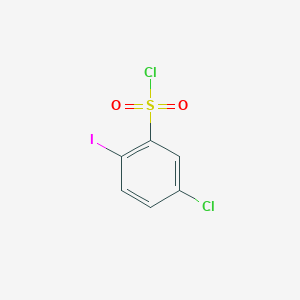
2-amino-4,4,4-trifluoro-1-Butanol
Descripción general
Descripción
2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound . It is an important intermediate used in various fields such as semiconductors, liquid crystals, and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves several stages. One method involves the reaction of 3-chloro-1,1,1-trifluoropropane with magnesium and ethylene dibromide in tetrahydrofuran at 35-62°C . Another method involves the addition reaction of 3-chloropropanol with 3,4-dihydropyran under the action of a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C4H8F3NO . The molecular weight is 143.1076296 . The structure of similar compounds reveals slightly distorted octahedral polyhedra .Chemical Reactions Analysis
The reaction of dielectrophilic precursor 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone with hydroxylamine hydrochloride produces a diastereoisomeric mixture of 5-trifluoromethyl-5-hydroxy-4-methyl-3-(thien-2-yl)-4,5-dihydroisoxazole .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, 4,4,4-Trifluoro-1-butanol, include a boiling point of 123-127 °C/760 mmHg, a density of 1.212 g/mL at 25 °C, and a refractive index n20/D of 1.343 .Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally similar to 2-amino-4,4,4-trifluoro-1-butanol, are in great demand as bioisosteres of leucine moiety in drug design . This suggests that this compound may interact with targets that also interact with leucine or its derivatives.
Propiedades
IUPAC Name |
2-amino-4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRIDDDXXMMLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/no-structure.png)
![1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea](/img/structure/B2622049.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2622051.png)

![2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2622055.png)
![N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2622057.png)

![2-Chloro-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]acetamide](/img/structure/B2622060.png)
![5-[[(6-Methylsulfanylpyridine-3-carbonyl)amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2622061.png)
![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2622062.png)

![5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2622064.png)
![ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-](/img/structure/B2622066.png)
